molecular formula C11H13FN2O B062034 1-(3-fluorobenzoyl)piperazine CAS No. 179334-10-2

1-(3-fluorobenzoyl)piperazine

Cat. No.: B062034
CAS No.: 179334-10-2
M. Wt: 208.23 g/mol
InChI Key: KXFXHXPKGLLUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-phenyl)-piperazin-1-yl-methanone is a fluorinated organic compound with the molecular formula C11H13FN2O It is a derivative of piperazine, a heterocyclic amine, and contains a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-phenyl)-piperazin-1-yl-methanone typically involves the reaction of 3-fluoroaniline with piperazine in the presence of a suitable catalyst. One common method is the acylation of piperazine with 3-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of (3-Fluoro-phenyl)-piperazin-1-yl-methanone may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The choice of solvents, catalysts, and reaction conditions is critical to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-phenyl)-piperazin-1-yl-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the aromatic ring.

Scientific Research Applications

(3-Fluoro-phenyl)-piperazin-1-yl-methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-phenyl)-piperazin-1-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the piperazine moiety can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Fluorophenyl)piperazine: Fluorine atom positioned at the ortho position on the phenyl ring.

    1-(3-Methylbenzyl)piperazine: Contains a methyl group instead of a fluorine atom.

Uniqueness

(3-Fluoro-phenyl)-piperazin-1-yl-methanone is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This fluorine substitution can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it distinct from its analogs .

Properties

IUPAC Name

(3-fluorophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFXHXPKGLLUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386819
Record name 1-(3-fluorobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179334-10-2
Record name 1-(3-fluorobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.